1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose
CAS No.: 171721-00-9
Cat. No.: VC0062738
Molecular Formula: C26H21FO7
Molecular Weight: 464.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 171721-00-9 |
|---|---|
| Molecular Formula | C26H21FO7 |
| Molecular Weight | 464.44 |
| IUPAC Name | [(2S,3S,4R,5S)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate |
| Standard InChI | InChI=1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21+,22-,26-/m0/s1 |
| SMILES | C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Properties
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose is a complex organic compound with a five-membered furanose ring structure derived from L-arabinofuranose. The compound features three benzoyl protecting groups at positions 1, 3, and 5, with a key fluorine substitution at the 2-position replacing a hydroxyl group. This strategic fluorination dramatically alters the compound's chemical behavior and biological properties compared to its non-fluorinated counterparts.
Basic Chemical Data
The compound's fundamental chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 171721-00-9 |
| Molecular Formula | C26H21FO7 |
| Molecular Weight | 464.44 g/mol |
| IUPAC Name | [(2S,3S,4R,5S)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate |
| Physical State | Solid |
| Stereochemistry | Alpha-L configuration |
This compound belongs to the broader class of fluorinated carbohydrates, which have gained significant attention in medicinal chemistry and biochemical research due to their enhanced stability and unique pharmacological properties.
Structural Features
The molecule possesses several key structural features that define its chemical behavior:
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A five-membered furanose ring system derived from L-arabinofuranose
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Three benzoyl protecting groups at positions 1, 3, and 5
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A fluorine atom at the 2-position (replacing the hydroxyl group)
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Alpha configuration at the anomeric position (C1)
Synthesis and Production Methods
The synthesis of 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose typically involves a sequence of protection and deoxofluorination reactions starting from L-arabinofuranose or related precursors. Several methods have been developed for the efficient preparation of this compound, with the deoxofluorination step being particularly critical.
Deoxofluorination Approach
One of the most effective approaches for synthesizing this compound involves the deoxofluorination of a protected L-ribofuranose derivative. This method typically employs specialized fluorinating agents to replace the 2-hydroxyl group with fluorine while maintaining the stereochemical configuration at that position.
A high-yielding synthesis method involves the following general steps:
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Protection of the hydroxyl groups of L-ribofuranose with benzoyl groups
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Selective deoxofluorination at the 2-position using a fluorinating agent
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Purification to obtain the final product
The patent literature describes an efficient synthesis process using bis(2-methoxyethyl)aminosulfur trifluoride as the fluorinating agent, which provides excellent yields of up to 98% . This process has several advantages over previous methods, including better thermal stability and reduced potential for violent decomposition.
Reaction Conditions and Optimization
The deoxofluorination reaction is typically conducted under specific conditions to ensure high yield and stereoselectivity:
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The reaction is performed in a non-polar solvent, with toluene being preferred
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The reaction mixture is initially stirred at room temperature for approximately 1 hour
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The temperature is then raised to approximately 90°C for an additional 2 hours
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After cooling, the reaction is quenched with saturated NaHCO3 solution
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The product is extracted, purified by chromatography, and characterized by spectroscopic methods
This optimized protocol consistently delivers yields ranging from 83% to 98% of the theoretical amount, making it highly efficient for both laboratory and potential industrial-scale synthesis .
Alternative Synthetic Approaches
Alternative fluorinating agents such as DAST (diethylaminosulfur trifluoride) have also been employed successfully in the synthesis of this compound, though with some limitations regarding thermal stability. When DAST was substituted for bis(2-methoxyethyl)aminosulfur trifluoride in the procedure described above, the reaction yielded approximately 96% of 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose, the D-isomer of our target compound .
The L-isomer (our target compound) can be synthesized through similar protocols starting with L-ribofuranose derivatives rather than D-ribofuranose precursors. These parallel synthetic routes allow for the production of stereochemically pure compounds with high efficiency.
Applications in Research and Development
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose has several important applications in chemical and pharmaceutical research, primarily serving as a valuable intermediate in the synthesis of more complex molecules.
Pharmaceutical Research Applications
The compound has significant potential in pharmaceutical research for the following reasons:
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It serves as a key intermediate in the synthesis of fluorinated nucleoside analogs, which have important applications in antiviral and anticancer therapies
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The strategic fluorine substitution can enhance metabolic stability and alter biological activity of resulting compounds
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The protected nature of the compound (with benzoyl groups) allows for selective chemical transformations in complex synthesis schemes
The fluorine atom at the 2-position is particularly valuable in medicinal chemistry as it can improve drug-like properties including metabolic stability, lipophilicity, and binding selectivity when incorporated into more complex structures.
Synthetic Chemistry Applications
In synthetic organic chemistry, this compound serves as:
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A building block for the construction of more complex carbohydrate derivatives
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A model system for studying the effects of fluorine substitution on carbohydrate conformation and reactivity
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A precursor for the synthesis of modified nucleosides and nucleotides with potential biological activity
The high yield synthesis methods documented in the patent literature suggest that this compound could be produced on larger scales for commercial applications in pharmaceutical development and other areas of chemical research .
Spectroscopic Characterization
The structural confirmation and quality assessment of 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose typically relies on various spectroscopic methods.
Comparative Analysis
Comparison with Related Compounds
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose can be compared with several related compounds to understand its distinctive properties:
| Compound | Formula | Key Differences | Applications |
|---|---|---|---|
| 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose | C26H21FO7 | L-configuration, fluorine at C2 | Pharmaceutical intermediate |
| 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose | C26H21FO7 | D-configuration, fluorine at C2 | Nucleoside synthesis |
| 1,3,5-Tri-O-benzoyl-alpha-L-arabinofuranose | C26H22O8 | L-configuration, hydroxyl at C2 | Carbohydrate chemistry |
The stereochemical configuration (D vs. L) and the presence of fluorine at the 2-position significantly impact the reactivity, biological properties, and potential applications of these compounds in pharmaceutical research and organic synthesis .
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